molecular formula C5H8N2O2 B12089425 1H-Imidazole, acetate CAS No. 70615-26-8

1H-Imidazole, acetate

Cat. No.: B12089425
CAS No.: 70615-26-8
M. Wt: 128.13 g/mol
InChI Key: OFGDSGVGRWPQJQ-UHFFFAOYSA-N
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Description

1H-Imidazole, acetate is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various applications, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, acetate can be synthesized through several methods. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which leads to the formation of disubstituted imidazoles . Another method involves the oxidation of ketones followed by dehydrative coupling with aldehydes and ammonium acetate . These reactions typically require mild conditions and exhibit good functional group tolerance.

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. For example, a one-pot synthesis can be achieved by heating a mixture of a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .

Mechanism of Action

The mechanism of action of 1H-Imidazole, acetate involves its interaction with various molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole, acetate is unique due to its specific substitution pattern and the presence of an acetate group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

70615-26-8

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

acetic acid;1H-imidazole

InChI

InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4)

InChI Key

OFGDSGVGRWPQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CN=CN1

Related CAS

3251-69-2 (hydrochloride of 4-acetic acid)
645-65-8 (cpd specified as 4-acetic acid)

Origin of Product

United States

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